2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
“2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the molecular formula C23H21FN2O3S and a molecular weight of 424.4912. This product is intended for research use only12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”. However, 1,2,3,4-tetrahydroisoquinolines (THIQ), which are structurally similar, have been synthesized using various strategies3.Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” consists of a benzamide group attached to a tetrahydroquinoline group via a nitrogen atom12. The benzamide group is substituted with a fluorine atom at the 2-position12.
Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”. However, THIQ-based compounds have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” are not explicitly mentioned in the available resources. However, its molecular formula is C23H21FN2O3S and its molecular weight is 424.4912.Scientific Research Applications
Synthesis and Applications in Heterocycle Formation
2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide plays a role in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. A study reported the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process led to the efficient synthesis of monofluorinated alkenes, 4-fluoroisoquinolin-1(2H)-ones, 5-fluoropyridin-2(1H)-ones, and gem-difluorinated dihydroisoquinolin-1(2H)-ones, demonstrating the compound's utility in creating complex fluorinated structures (Wu et al., 2017).
Imaging Applications
Fluorine-18-labeled benzamide analogs, including structures related to 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios in mouse models, highlighting their potential for imaging applications in oncology (Tu et al., 2007).
Fluorescence Studies and Hybridization Applications
Novel fluorophores related to 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and evaluated for their fluorescence in various solvents and aqueous solutions. These fluorophores have been used for labeling nucleosides and subsequently oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity than unlabelled counterparts. This indicates the compound's potential in bioanalytical applications, particularly in fluorescence-based assays and studies (Singh & Singh, 2007).
Antimicrobial Potential
Compounds structurally related to 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their antimicrobial properties. Novel quinazolinones and thiazolidinone motifs containing fluorine have been synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungi. These studies suggest that fluorinated benzamide derivatives could serve as a basis for developing new antimicrobial agents (Desai et al., 2013).
Safety And Hazards
The safety and hazards of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” are not explicitly mentioned in the available resources. However, compounds with similar structures have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
The future directions of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” are not explicitly mentioned in the available resources. However, due to the biological activities of THIQ-based compounds, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-8-11-19(12-9-16)30(28,29)26-14-4-5-17-15-18(10-13-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJHNHPQRPWZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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